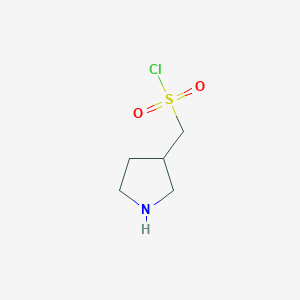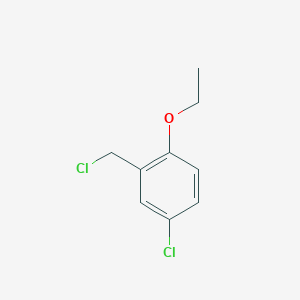
4-Chloro-2-(chloromethyl)-1-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(chloromethyl)-1-ethoxybenzene is an organic compound with the molecular formula C9H10Cl2O. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the 4-position, a chloromethyl group at the 2-position, and an ethoxy group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)-1-ethoxybenzene typically involves the chlorination of 2-(chloromethyl)-1-ethoxybenzene. This can be achieved through the following steps:
Starting Material: The synthesis begins with 2-(chloromethyl)-1-ethoxybenzene.
Chlorination: The starting material is subjected to chlorination using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is typically carried out at a temperature range of 0-50°C to control the rate of chlorination and avoid over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(chloromethyl)-1-ethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The chloromethyl group can be oxidized to form a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 4-chloro-2-(methyl)-1-ethoxybenzene using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 4-substituted-2-(chloromethyl)-1-ethoxybenzene derivatives.
Oxidation: Formation of 4-chloro-2-(carboxymethyl)-1-ethoxybenzene.
Reduction: Formation of 4-chloro-2-(methyl)-1-ethoxybenzene.
Scientific Research Applications
4-Chloro-2-(chloromethyl)-1-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(chloromethyl)-1-ethoxybenzene depends on its specific application. In biological systems, it may interact with cellular components through electrophilic substitution reactions, where the chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(chloromethyl)quinazoline: Similar in structure but contains a quinazoline ring instead of a benzene ring.
4-Chloro-2-methyl-quinazoline: Contains a methyl group instead of a chloromethyl group.
2-(Chloromethyl)quinoline: Contains a quinoline ring instead of a benzene ring.
Uniqueness
4-Chloro-2-(chloromethyl)-1-ethoxybenzene is unique due to the presence of both a chloromethyl and an ethoxy group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C9H10Cl2O |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
4-chloro-2-(chloromethyl)-1-ethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O/c1-2-12-9-4-3-8(11)5-7(9)6-10/h3-5H,2,6H2,1H3 |
InChI Key |
FTYNOQFWVVRZBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


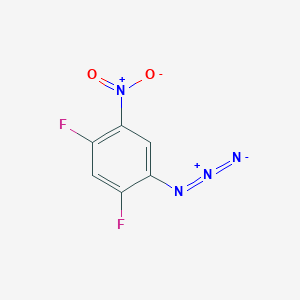
![[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid](/img/structure/B13559574.png)
![2-(1h-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13559578.png)
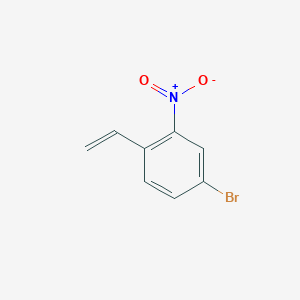



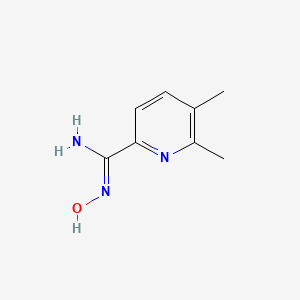
amine](/img/structure/B13559634.png)
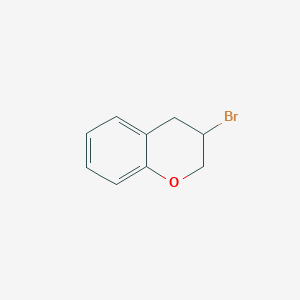
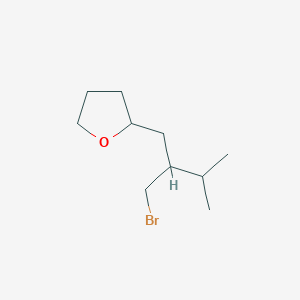

![1,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13559654.png)
